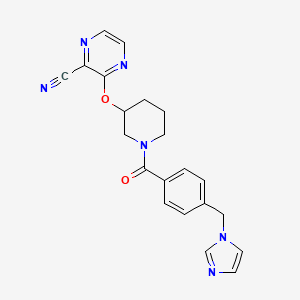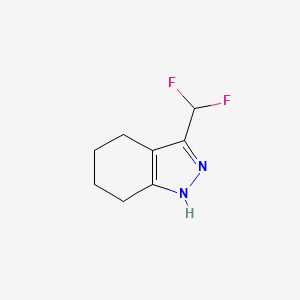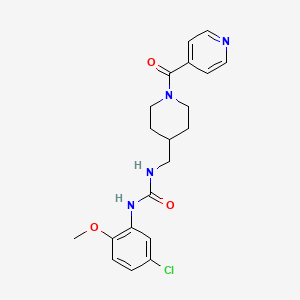
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). MLN4924 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea and similar compounds have been investigated for their potential as corrosion inhibitors. A study demonstrated that certain urea compounds exhibit a good performance as inhibitors for mild steel corrosion in acid solutions, with the efficiency increasing with the concentration of the inhibitors. These compounds act as mixed-type inhibitors, and their adsorption on the metal surface obeys the Langmuir adsorption isotherm, indicating a potential for application in protecting metals against corrosion in acidic environments (Bahrami & Hosseini, 2012).
Polymerization Initiators
Research into N-aryl-N′-pyridyl ureas, which are structurally similar to the chemical , has shown that these compounds can act as thermal latent initiators for the ring-opening polymerization of epoxides. This indicates that modifications of the pyridyl urea structure can yield compounds with significant applications in the polymer industry, particularly in the controlled polymerization of materials (Makiuchi, Sudo, & Endo, 2015).
Antimicrobial Agents
Derivatives of urea, including those with chloro and methoxy substituents, have been synthesized and evaluated for their antimicrobial properties. Novel derivatives have been shown to possess significant antimicrobial activity, suggesting that compounds with the structure this compound could be explored for their potential as antimicrobial agents (Rani et al., 2014).
Anticancer Research
Urea derivatives have also been investigated for their potential anticancer properties. Studies have synthesized and evaluated the structure-activity relationships of trisubstituted phenyl urea derivatives, finding some compounds with promising IC50 values against cancer cell lines. This suggests that structurally related compounds, such as this compound, may have potential applications in anticancer research (Fotsch et al., 2001).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-3-2-16(21)12-17(18)24-20(27)23-13-14-6-10-25(11-7-14)19(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGDHQQAJSCDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

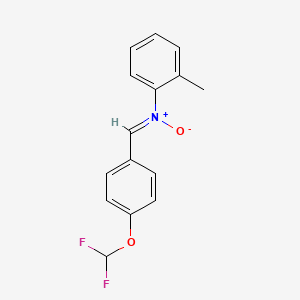
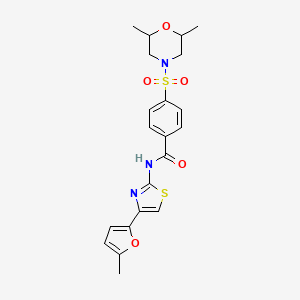
![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)

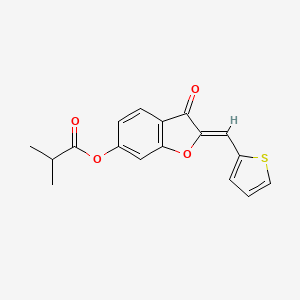
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)
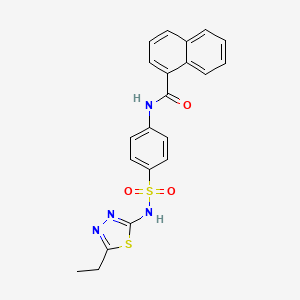

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)

